

An In-depth Technical Guide to the Physicochemical Properties of Octyl Hexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl hexanoate

Cat. No.: B1596575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl hexanoate (CAS No. 4887-30-3), also known as n-octyl caproate, is the ester formed from the condensation of hexanoic acid and n-octanol.^[1] It is a colorless to pale yellow liquid at room temperature, recognized for its mild, fruity aroma.^[1] This compound is utilized in the flavor and fragrance industries and finds applications in cosmetics and personal care products as an emollient and solvent.^[1] A thorough understanding of its physicochemical properties is essential for its application in various scientific and industrial fields, including formulation science and drug delivery systems, where solubility and partitioning behavior are critical.

Physicochemical Data

The following table summarizes the key physicochemical properties of **octyl hexanoate**.

Property	Value	Units	Conditions	Source(s)
General				
Molecular Formula	<chem>C14H28O2</chem>		[2][3]	
Molecular Weight	228.37	g/mol	[2]	
Appearance	Colorless to pale yellow liquid	Room Temperature	[1]	
Odor	Mild, fruity		[1]	
Physical Properties				
Density	0.850 - 0.856	g/cm ³	25 °C	[4]
	0.8645	g/cm ³	[1]	
Boiling Point	274.00 - 275.00	°C	760.00 mm Hg	[4]
	233.20	°C	[1]	
Melting Point	-28.00	°C	760.00 mm Hg	[4]
	-33.00	°C	[1]	
Vapor Pressure	0.005	mmHg	25.00 °C (estimated)	[4]
Refractive Index	1.420 - 1.426	20.00 °C	[4]	
Solubility				
Water	0.3631	mg/L	25 °C (estimated)	[4]
Limited	[1]			
Organic Solvents	Soluble in alcohol and hexane		[1][4]	
Partitioning				

logP (o/w)	5.880	(estimated)	[4]
5.3	(XLogP3)	[2]	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of esters like **octyl hexanoate** are described below. These are generalized methods commonly employed in organic chemistry.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For **octyl hexanoate**, several methods can be employed:

- Distillation Method: A simple or fractional distillation apparatus is set up with the **octyl hexanoate** sample in the distilling flask.[5] The liquid is heated, and as it boils, the vapor rises and is condensed. The temperature at which the liquid-vapor equilibrium is established, indicated by a stable temperature reading on the thermometer in the vapor path, is recorded as the boiling point.[5]
- Reflux Method: The sample is placed in a round-bottom flask with a condenser attached vertically.[6] The liquid is heated to a boil, and the temperature of the vapor below the condenser is measured. This temperature, once stabilized, represents the boiling point.[6]
- Thiele Tube Method: A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added.[6] The setup is attached to a thermometer and heated in a Thiele tube containing oil. A stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is the boiling point.[6][7]

Determination of Melting Point

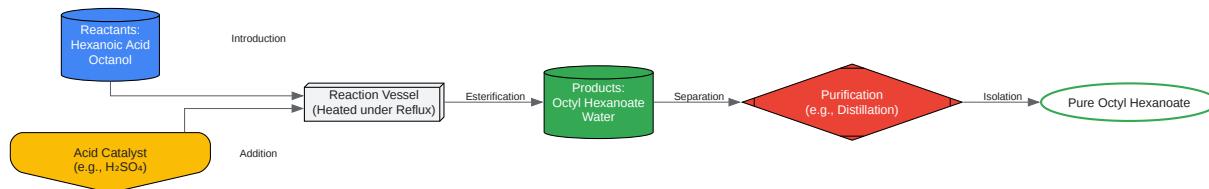
The melting point is the temperature at which a solid transitions into a liquid. For a substance like **octyl hexanoate**, which is a liquid at room temperature, this would be its freezing point.

- Capillary Method: A sample of solidified **octyl hexanoate** is introduced into a capillary tube. [8][9] The tube is placed in a melting point apparatus, where it is heated slowly.[8] The temperature range from which the first droplet of liquid appears to when the entire solid has melted is recorded as the melting point range.[9] A sharp melting point range is indicative of high purity.[8]

Determination of Density

Density is the mass per unit volume of a substance.

- Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty and then weighed again when filled with the **octyl hexanoate** sample at a controlled temperature. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.


Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

- Visual Method: A known volume of a solvent (e.g., water, ethanol, hexane) is taken in a test tube. Small, measured amounts of **octyl hexanoate** are added incrementally with agitation. [10] The point at which no more ester dissolves, indicated by the formation of a separate layer or persistent cloudiness, is noted.[10] This allows for a qualitative or semi-quantitative determination of solubility. For quantitative analysis, the saturated solution is analyzed to determine the concentration of the dissolved ester.[11]

Synthesis Workflow

Octyl hexanoate is synthesized via Fischer esterification, a reaction between a carboxylic acid (hexanoic acid) and an alcohol (octanol) in the presence of an acid catalyst.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Octyl hexanoate | C14H28O2 | CID 21006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexanoic acid, octyl ester [webbook.nist.gov]
- 4. octyl hexanoate, 4887-30-3 [thegoodsentscompany.com]
- 5. csub.edu [csub.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Octyl Hexanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596575#physicochemical-properties-of-octyl-hexanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com